REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12]1(C)C=CC=C[CH:13]=1.S(Cl)(Cl)=O.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O.C(O)C>[Cl:1][C:2]1[N:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([O:6][CH2:12][CH3:13])=[O:5] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=N1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
617 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=N1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
The flask was heated
|
Type
|
CUSTOM
|
Details
|
set at 80° C
|
Type
|
CUSTOM
|
Details
|
Six hours
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
Then, concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to the obtained crude liquid, ethyl acetate (4,000 mL)
|
Type
|
FILTRATION
|
Details
|
was at least 8, filtration and separation
|
Type
|
CUSTOM
|
Details
|
an organic layer was recovered
|
Type
|
EXTRACTION
|
Details
|
An aqueous layer was extracted with ethyl acetate (2,000 mL)
|
Type
|
WASH
|
Details
|
by washing with water (2,000 mL)
|
Type
|
DISTILLATION
|
Details
|
The organic solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a reddish brown oil (1,234.7 g)
|
Type
|
DISTILLATION
|
Details
|
It was purified by distillation under reduced pressure
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OCC)C=C(C=N1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 624.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |